Aloxiprin
Overview
Description
Aloxiprin, also known as aluminium acetylsalicylate, is a chemical compound formed by the combination of aluminium hydroxide and aspirin. It is primarily used as a medical drug for the treatment of pain and inflammation associated with musculoskeletal and joint disorders. This compound possesses anti-inflammatory, antipyretic, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloxiprin is synthesized through the reaction of aluminium hydroxide with acetylsalicylic acid (aspirin). The reaction typically involves mixing aluminium hydroxide with acetylsalicylic acid in a suitable solvent under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of aluminium hydroxide and acetylsalicylic acid in reactors. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity of the final product. The mixture is then subjected to filtration, drying, and packaging processes to produce this compound tablets or powders for medical use .
Chemical Reactions Analysis
Types of Reactions
Aloxiprin undergoes various chemical reactions, including:
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of aluminium hydroxide and acetylsalicylic acid.
Oxidation: this compound can undergo oxidation reactions, especially in the presence of oxidizing agents, resulting in the formation of oxidized derivatives.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents or acylating agents.
Major Products Formed
Hydrolysis: Aluminium hydroxide and acetylsalicylic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Aloxiprin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving the synthesis and characterization of metal-organic frameworks and coordination complexes.
Biology: this compound is studied for its potential effects on cellular processes, including its anti-inflammatory and antioxidant properties.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating various inflammatory and pain-related conditions.
Industry: This compound is used in the formulation of pharmaceutical products, such as tablets and powders, for the treatment of pain and inflammation
Mechanism of Action
Aloxiprin exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and platelet aggregation. By inhibiting these enzymes, this compound reduces the production of prostaglandins and thromboxanes, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Aloxiprin is a derivative of aspirin and shares similar anti-inflammatory, antipyretic, and analgesic properties.
Salsalate: Another salicylate compound used for its anti-inflammatory and analgesic effects.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to salicylates and used for pain and inflammation relief
Uniqueness of this compound
This compound is unique due to its combination of aluminium hydroxide and acetylsalicylic acid, which provides a different pharmacokinetic profile compared to other salicylates. The presence of aluminium hydroxide may contribute to reduced gastrointestinal irritation, making this compound a potentially safer alternative for patients with sensitive stomachs .
Properties
IUPAC Name |
dialuminum;2-acetyloxybenzoic acid;oxygen(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.2Al.3O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;/h2-5H,1H3,(H,11,12);;;;;/q;2*+3;3*-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCPYJZDGPQDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[O-2].[O-2].[Al+3].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Al2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238044 | |
Record name | Aloxiprin [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9014-67-9 | |
Record name | Aloxiprin [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloxiprin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aloxiprin [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOXIPRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT214X4XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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